molecular formula C16H17F2N5O2S B4370587 5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4370587
M. Wt: 381.4 g/mol
InChI Key: HTSBBLJGBCZHRI-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidinones This compound is characterized by its unique structure, which includes a difluoromethyl group, a mercapto group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidinone core.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using a difluoromethylating agent, such as difluoromethyl iodide, under basic conditions.

    Attachment of the Mercapto Group: The mercapto group is introduced through a thiolation reaction using a suitable thiol reagent.

    Addition of the Pyrazolyl Group: The pyrazolyl group is added via a coupling reaction with a pyrazole derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered difluoromethyl groups.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The difluoromethyl group, in particular, enhances its binding affinity and stability, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methylpyrazol-4-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N5O2S/c1-22-8-9(7-19-22)11-6-10(13(17)18)12-14(20-11)23(4-3-5-25-2)16(26)21-15(12)24/h6-8,13H,3-5H2,1-2H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSBBLJGBCZHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
5-(difluoromethyl)-1-(3-methoxypropyl)-7-(1-methyl-1H-pyrazol-4-yl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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